7-Hydroxygranisetron

Overview

Description

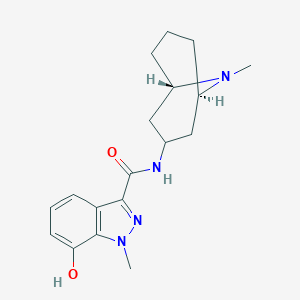

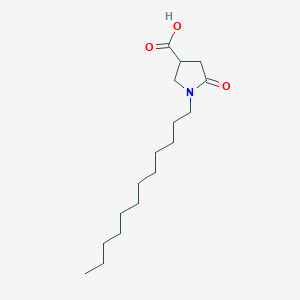

7-Hydroxygranisetron is a derivative of granisetron, a selective serotonin 5-HT3 receptor antagonist used primarily as an antiemetic agent to treat nausea and vomiting induced by chemotherapy . This compound is formed as a metabolite of granisetron in the human body and has been found to exhibit similar pharmacological activity but with a longer half-life .

Mechanism of Action

Target of Action

7-Hydroxygranisetron is a metabolite of granisetron . Granisetron is a potent, selective antagonist of 5-HT3 receptors . These receptors are a type of serotonin receptor found both centrally (in the medullary chemoreceptor zone) and peripherally (in the GI tract) . They play a crucial role in the vomiting reflex, making them a key target for antiemetic drugs .

Mode of Action

This compound, like granisetron, works by inhibiting 5-HT3 receptors . This inhibition reduces the activity of the vagus nerve, a nerve that activates the vomiting center in the medulla oblongata . By blocking the action of serotonin (a substance that can trigger nausea and vomiting) on 5-HT3 receptors, this compound can prevent nausea and vomiting .

Biochemical Pathways

The metabolism of granisetron to this compound is primarily facilitated by the enzyme CYP1A1 . This enzyme is responsible for the 7-hydroxylation of granisetron . The process of 7-hydroxylation is a major metabolic pathway for granisetron .

Pharmacokinetics

The pharmacokinetics of this compound are closely tied to those of its parent compound, granisetron. Granisetron is well absorbed and extensively metabolized in the liver . Its metabolism results in the formation of several metabolites, including this compound

Result of Action

The primary result of this compound’s action is the prevention of nausea and vomiting . This is achieved through its inhibition of 5-HT3 receptors, which reduces the activity of the vagus nerve and subsequently the activation of the vomiting center in the medulla oblongata .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances can induce or inhibit the activity of CYP1A1, the enzyme responsible for the 7-hydroxylation of granisetron . This could potentially affect the levels of this compound in the body. Furthermore, factors such as pH and temperature could potentially impact the stability and efficacy of the compound .

Biochemical Analysis

Biochemical Properties

7-Hydroxygranisetron interacts with various enzymes and proteins. It is produced almost exclusively by Cytochrome P450 1A1 (CYP1A1), while 9’-desmethylgranisetron, another metabolite of granisetron, is preferentially produced by CYP3A4 . The interaction of this compound with these enzymes is crucial for its biochemical reactions .

Cellular Effects

This compound’s main effect is to reduce the activity of the vagus nerve, a nerve that activates the vomiting center in the medulla oblongata . This implies that this compound has a significant impact on cellular processes, particularly those related to cell signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism by CYP1A1 via a main 7-hydroxylation pathway and an alternative 9’-demethylation route . This process involves binding interactions with the enzyme, leading to changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathways of granisetron, which are catalyzed by CYP1A1 and CYP3A4 . These enzymes play a crucial role in the metabolism of this compound, affecting metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxygranisetron typically involves the hydroxylation of granisetron. One common method includes the use of sodium hydroxide in the presence of hydrogen chloride and water. The reaction mixture is stirred at elevated temperatures (60-70°C) for several hours, followed by acidification with concentrated hydrochloric acid to precipitate the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxygranisetron undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .

Scientific Research Applications

7-Hydroxygranisetron has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for studying the metabolism of granisetron.

Biology: It helps in understanding the biological pathways and interactions of serotonin receptors.

Medicine: It is investigated for its potential use in treating chemotherapy-induced nausea and vomiting.

Industry: It is used in the development of new antiemetic drugs and formulations.

Comparison with Similar Compounds

Granisetron: The parent compound, also a 5-HT3 receptor antagonist.

Ondansetron: Another 5-HT3 receptor antagonist used as an antiemetic.

Dolasetron: Similar in function, used to prevent nausea and vomiting.

Uniqueness: 7-Hydroxygranisetron is unique due to its longer half-life compared to granisetron, which may provide prolonged therapeutic effects. Additionally, its formation as a metabolite in the human body offers insights into the metabolic pathways and potential for developing new therapeutic agents .

Properties

IUPAC Name |

7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24)/t11?,12-,13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEBHUMZPBDLQF-YHWZYXNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133841-15-3 | |

| Record name | 7-Hydroxygranisetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133841153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-HYDROXYGRANISETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG8LX5R3UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary enzyme responsible for the formation of 7-hydroxygranisetron from granisetron in the human liver?

A1: Research indicates that cytochrome P450 1A1 (CYP1A1) plays the major role in metabolizing granisetron into this compound within human liver microsomes. [] This finding highlights CYP1A1's significant contribution to the drug's metabolic pathway.

Q2: Are there other metabolic pathways for granisetron, and if so, how do they compare to the 7-hydroxylation pathway?

A2: Yes, besides 7-hydroxylation, another metabolic pathway for granisetron involves 9'-demethylation. While CYP3A4 primarily drives this pathway, studies using human liver microsomes demonstrate that both CYP1A1 and CYP3A4 contribute to granisetron's 9'-demethylation. [] Interestingly, there's considerable individual variability in the ratio of this compound to 9'-desmethylgranisetron formation. This variability suggests potential individual differences in the expression or activity of the CYP enzymes involved.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B160214.png)

![6-Methoxy-3'-phenylspiro[benzofuran-2(3H),2'-oxiran]-3-one](/img/structure/B160223.png)

![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B160224.png)